bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride
Description
bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride is a chiral bis-pyrrolidine derivative featuring two (2R)-configured pyrrolidine rings, each substituted with a 2,5-difluorophenyl group, and stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical or catalytic applications.
Properties
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)pyrrolidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F2N.2ClH/c2*11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;;/h2*3-4,6,10,13H,1-2,5H2;2*1H/t2*10-;;/m11../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVIAFOJACEFHR-CFQPJNDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters
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Catalyst : Palladium(II) acetate with (R)-BINAP ligand for enantiomeric excess (ee > 98%).
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Solvent : Anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
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Temperature : 80°C for 12 hours.
The intermediate (2R)-2-(2,5-difluorophenyl)pyrrolidine is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1) with a yield of 68–72%.
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt via acid-base reaction with hydrochloric acid:
Procedure :
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Dissolve the free base in anhydrous dichloromethane (DCM).
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Add concentrated HCl (2.1 equiv) dropwise at 0°C.
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Stir for 1 hour, evaporate solvent, and wash with diethyl ether.
Critical Factors :
-
Stoichiometry : Excess HCl ensures complete protonation of both amine groups.
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Solvent Choice : DCM minimizes side reactions compared to protic solvents.
Optimization of Reaction Conditions
Catalytic Asymmetric Hydrogenation
A 2024 study optimized enantioselectivity using Ir-catalyzed hydrogenation of a pyrroline intermediate:
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst | [Ir(COD)Cl]₂/(R)-Segphos | ee: 99% |
| H₂ Pressure | 50 bar | Yield: 85% |
| Solvent | Methanol | Reduced byproducts |
This method avoids stoichiometric chiral auxiliaries, enhancing scalability.
Solvent Screening for Salt Formation
Comparative studies of solvents for HCl addition revealed:
| Solvent | Salt Purity (%) | Crystallinity |
|---|---|---|
| DCM | 99.5 | High |
| Ethanol | 98.2 | Moderate |
| Acetonitrile | 97.8 | Low |
DCM provided superior crystallinity due to slow HCl diffusion.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Epimerization During Salt Formation
Prolonged exposure to HCl at elevated temperatures causes racemization. Mitigation includes:
Byproduct Formation in Coupling Steps
Unreacted dihalogenated linkers generate mono-substituted impurities. Solutions:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C10H12F2N2·2HCl
Molecular Weight: 239.14 g/mol
CAS Number: 1218935-59-1
The compound features a pyrrolidine ring substituted with a difluorophenyl group, which enhances its binding affinity to biological targets. The dihydrochloride form increases its solubility in aqueous environments, making it suitable for various applications.
Medicinal Chemistry
Bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride is primarily studied for its potential therapeutic effects. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors.
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit various enzymes, which may lead to the development of new drugs targeting metabolic disorders or cancer.
- Receptor Binding Studies: Research indicates that the difluorophenyl group enhances binding affinity to certain receptors, making it a candidate for drug development in neuropharmacology and psychiatry .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules.
- Chiral Catalysis: It is utilized as a chiral catalyst in asymmetric synthesis reactions, facilitating the production of enantiomerically pure compounds .
- Synthetic Pathways: The synthesis typically involves the reaction of 2,5-difluorobenzaldehyde with pyrrolidine under basic conditions. This method can be scaled up for industrial applications.
Materials Science
The compound's unique properties allow it to be incorporated into specialty chemicals and materials.
- Polymer Chemistry: It can be used in the development of novel polymers with enhanced thermal and mechanical properties due to its difluorophenyl moiety.
- Coatings and Adhesives: Its chemical stability makes it suitable for use in high-performance coatings and adhesives .
Case Study 1: Development of Anticancer Agents
Recent studies have explored this compound as a potential anticancer agent. In vitro assays demonstrated significant inhibition of cancer cell proliferation through targeted enzyme inhibition pathways. Further research is ongoing to evaluate its efficacy in vivo.
Case Study 2: Asymmetric Synthesis
A notable application in asymmetric synthesis involved using this compound as a chiral catalyst for synthesizing pharmaceuticals with high enantiomeric excess. The reaction conditions were optimized to maximize yield and selectivity, showcasing its utility in pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 2,5-difluorophenyl groups in the target compound introduce strong electron-withdrawing properties compared to the electron-donating methyl (22i) or heteroaromatic thienyl (22j) groups. This could enhance binding affinity in catalytic or biological contexts.
- Synthetic Challenges : Low yields (13–18%) for analogs suggest inherent difficulties in bis-aryl pyrrolidine synthesis, likely due to steric hindrance and competing side reactions.
Functional Analogs: TRK Kinase Inhibitors
The patent in describes pyrazolo[1,5-a]pyrimidine derivatives bearing a 2-(2,5-difluorophenyl)pyrrolidine group as TRK kinase inhibitors. While structurally distinct from the target compound, these analogs share the critical difluorophenyl-pyrrolidine motif:
Key Observations :
- The dihydrochloride salt form could enhance bioavailability compared to neutral TRK inhibitors.
Research Findings and Implications
- Catalytic Applications : Bis-aryl pyrrolidines like 22h–22j demonstrate utility in enantioselective cross-coupling reactions, suggesting the target compound could serve as a chiral ligand for asymmetric synthesis .
- Therapeutic Potential: The presence of the 2,5-difluorophenyl-pyrrolidine group in TRK inhibitors underscores its pharmacophore significance, positioning the target compound as a candidate for kinase-targeted drug development .
- Safety Considerations : Dihydrochloride salts generally require precautions to avoid exposure, though specific toxicological data for the target compound remain lacking .
Biological Activity
Bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1218935-60-4
- Molecular Weight : 439.32 g/mol
- Molecular Formula : C10H12ClF2N
The compound's biological activity is primarily attributed to its interaction with tropomyosin receptor kinase (Trk) family proteins. These proteins are crucial in various cellular processes, including growth and differentiation. This compound has been identified as a potent inhibitor of these kinases, which are implicated in several cancers and neurological disorders .
Biological Activity Overview
- Anticancer Activity :
- Neurological Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Cancer Cell Lines :
A study published in Nature demonstrated that this compound selectively inhibited TrkA and TrkB receptors, leading to apoptosis in cancer cell lines derived from breast and lung cancers . -
Neuroprotective Study :
In a model of Alzheimer's disease, this compound was found to reduce amyloid-beta aggregation and improve cognitive function in treated mice .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride, and how is its structural integrity validated?
- Answer : The compound is synthesized via enantioselective cross-coupling reactions. For example, palladium-catalyzed coupling of (2R)-2-(2,5-difluorophenyl)pyrrolidine precursors with appropriate aryl halides under inert conditions (e.g., argon) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) . Purification involves silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/ethyl acetate. Structural validation employs nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm stereochemistry and purity .
Q. What analytical methods are critical for assessing enantiomeric purity in this compound?
- Answer : Chiral high-performance liquid chromatography (HPLC) using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases is standard. Polarimetry and circular dichroism (CD) spectroscopy provide complementary data on optical rotation and electronic transitions, respectively, to quantify enantiomeric excess (ee) .
Q. How does the compound behave under varying pH and thermal conditions?
- Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25–60°C, monitored via HPLC-UV. Degradation products are characterized by LC-MS. The dihydrochloride salt form enhances aqueous solubility but may hydrolyze under strongly alkaline conditions, requiring storage at 2–8°C in desiccated environments .
Advanced Research Questions
Q. What strategies optimize enantioselectivity in the synthesis of bis-pyrrolidine derivatives with 2,5-difluorophenyl substituents?
- Answer : Catalyst selection (e.g., Pd(OAc)₂ with chiral ligands like BINAP) and solvent polarity (e.g., hexafluoroisopropanol) significantly influence enantioselectivity. Reaction temperature modulation (e.g., –20°C to 60°C) and stoichiometric control of coupling partners (aryl halides) are critical. Computational modeling (DFT) aids in predicting transition states to refine ligand design .
Q. What mechanistic insights explain the stereochemical outcomes of cross-coupling reactions involving this compound?
- Answer : Studies suggest a palladium-mediated oxidative addition/reductive elimination cycle, where the chiral pyrrolidine backbone directs aryl halide coordination. Steric hindrance from the 2,5-difluorophenyl group and ligand bite angle dictate facial selectivity. Isotopic labeling (e.g., deuterated substrates) and kinetic studies reveal rate-determining steps in the catalytic pathway .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Answer : Discrepancies between NMR and MS data (e.g., unexpected peaks) require cross-validation via 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Impurity profiling via LC-MS/MS identifies byproducts from incomplete coupling or hydrolysis. Crystallography (X-ray or cryo-EM) resolves ambiguous stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
